molecular formula C10H12N2O2S B6619590 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide CAS No. 313405-55-9

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B6619590
CAS No.: 313405-55-9
M. Wt: 224.28 g/mol
InChI Key: QGMXLWSQODHTFL-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is a chemical compound belonging to the thiazole class, which are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. Thiazoles are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 5-acetyl-4-methyl-1,3-thiazole with cyclopropanecarboxamide under specific conditions. The reaction can be carried out using a variety of reagents and solvents, often requiring heating and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is compared with other similar compounds, such as N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide and N-(5-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide. These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific functional groups and their impact on its properties and uses.

Comparison with Similar Compounds

  • N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide

  • N-(5-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide

  • N-(5-acetyl-1,3-thiazol-2-yl)cyclopropanecarboxamide

This comprehensive overview provides a detailed understanding of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-5-8(6(2)13)15-10(11-5)12-9(14)7-3-4-7/h7H,3-4H2,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMXLWSQODHTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358600
Record name Cyclopropanecarboxamide, N-(5-acetyl-4-methyl-2-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313405-55-9
Record name Cyclopropanecarboxamide, N-(5-acetyl-4-methyl-2-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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